(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.87. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Configuration
The study of crystal structures and molecular configurations is a significant application in scientific research involving compounds like (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide. For instance, the crystal structure of a related compound, methyl (1R,2R,3S,5S,8S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate tetrachloroaurate(III), was investigated, revealing intramolecular hydrogen bonding and intermolecular contacts (Wood, Brettell, & Lalancette, 2007). Similarly, the synthesis and crystal structure characterization of another related compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provides valuable insights into molecular structure and interactions (Guo, Zhang, & Xia, 2015).
Synthesis and Structural Studies
The synthesis and structural analysis of related azabicyclo[3.2.1]octane derivatives are critical in scientific research for understanding molecular behavior and properties. For example, the synthesis of potential metabolites of brain imaging agents based on the azabicyclo[3.2.1]octane structure has been reported (Andersen, Wang, Thompson, & Neumeyer, 1997). Another study focused on the synthesis and structural, conformational, and pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and corresponding derivatives, contributing to our understanding of molecular conformations and potential pharmacological applications (Izquierdo et al., 1991).
Enantiomerically Pure Derivatives
Research into enantiomerically pure derivatives of azabicyclo[3.2.1]octane, which is structurally related to the compound , is another vital area. The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, like (1S, 5S)-2-azabicyclo[3.3.0]octane, exemplifies this, as these derivatives can be used in asymmetric syntheses, revealing the potential for creating specific enantiomers for targeted applications (Martens & Lübben, 1991).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-21-15-8-13-6-7-14(9-15)19(13)16(20)18-10-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUHOFOGNDUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.